![molecular formula C21H24N2O2 B5542038 (3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

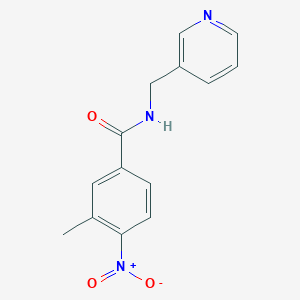

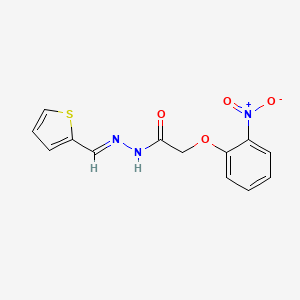

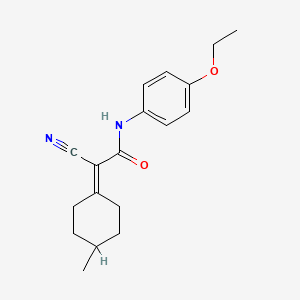

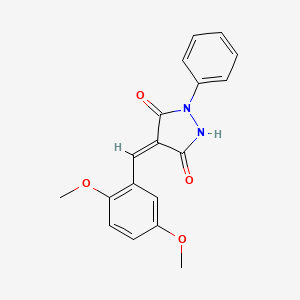

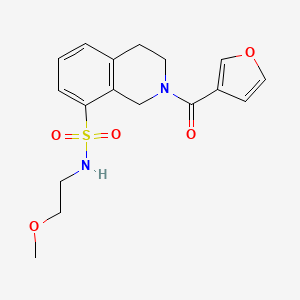

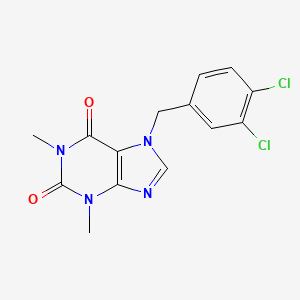

The synthesis of complex molecules like "(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine" often involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. For instance, the synthesis of similar pyrrolidine derivatives has been achieved through various methods, including asymmetric 1,3-dipolar cycloaddition reactions (Kotian et al., 2005) and electrophilic amination of cyclopropanols to synthesize β-aminoketones (Ye & Dai, 2015). These methods highlight the complexity and creativity required in synthetic chemistry to construct molecules with specific configurations and functionalities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including stereochemistry and functional group positioning, significantly influences their chemical reactivity and potential biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are crucial for elucidating these molecules' three-dimensional structures. For instance, Alizadeh et al. (2007) described the structure elucidation of pyrrolidine derivatives using spectroscopic methods, confirming the presence of specific stereochemical arrangements and functional groups (Alizadeh, Rezvanian, & Zhu, 2007).

Applications De Recherche Scientifique

Cyclometalation and Coordination Chemistry

Cyclometalation of chiral secondary amines, including pyrrolidine derivatives, has been studied for their potential in creating complex metal-ligand architectures. Such reactions are crucial for developing catalysts and materials with specific chiral properties. For example, the cyclometalation of secondary benzyl amines by ruthenium(II) complexes explores the stereochemistry and potential applications in catalysis and organic synthesis (Sortais et al., 2007).

Antimicrobial Agents

The synthesis and investigation of new compounds with potential antimicrobial activity are a significant area of research. For instance, the study on the synthesis and antimicrobial activity of 1-thiazolidin-4-ones showcases the process of creating new compounds that could serve as the basis for developing new antibiotics or antifungal agents (Gashaw et al., 2013).

Propriétés

IUPAC Name |

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c22-19-13-23(12-18(19)16-10-11-16)21(24)17-8-4-5-9-20(17)25-14-15-6-2-1-3-7-15/h1-9,16,18-19H,10-14,22H2/t18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMTXFDPWHFINA-MOPGFXCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CN(CC2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)